molecular formula C12H16F2N2O2 B2821406 2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 2326429-58-5

2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Katalognummer: B2821406
CAS-Nummer: 2326429-58-5
Molekulargewicht: 258.269
InChI-Schlüssel: PNVZOPMGAGCWDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a difluoropiperidine ring and a furan-2-ylmethyl group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a furan-2-ylmethyl halide under basic conditions.

    Formation of the Acetamide Moiety: The final step involves the acylation of the piperidine derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Fluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide: Similar structure with one fluorine atom.

    2-(4,4-Difluoropiperidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both difluoropiperidine and furan-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, inhibitory effects on various biological targets, and its implications in cancer therapy.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C12_{12}H14_{14}F2_{2}N2_{2}O
  • Molecular Weight : 252.25 g/mol

The biological activity of this compound primarily involves the inhibition of specific protein targets associated with cancer progression. It has been studied for its effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator in angiogenesis and tumor growth.

Inhibition of VEGFR-2

Research indicates that this compound exhibits significant inhibitory activity against VEGFR-2:

  • IC50_{50} values: The compound demonstrated an IC50_{50} of approximately 42.5 nM, which is comparable to known inhibitors like sorafenib (IC50_{50} = 41.1 nM) .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of the compound across various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and PC3 (prostate cancer).
  • Cytotoxicity Results :
    • Against A549 cells: IC50_{50} = 6.66 µM
    • Against HT-29 cells: IC50_{50} = 8.51 µM
      These results indicate that the compound possesses potent cytotoxic properties against multiple cancer types .

Cell Cycle Analysis and Apoptosis Induction

Further investigations into the mode of action revealed that treatment with this compound leads to:

  • Cell Cycle Arrest : Analysis showed that it causes arrest at the G2/M phase in HT-29 cells.
  • Induction of Apoptosis : Apoptotic assays confirmed that the compound promotes programmed cell death, a desirable effect in cancer therapeutics .

Wound Healing Assay

A wound healing assay was conducted to evaluate the compound's effect on cell migration:

  • Results : The compound significantly inhibited wound closure, suggesting a potential role in preventing metastasis by disrupting cell motility .

Molecular Docking Studies

Molecular modeling studies provided insights into the binding interactions between the compound and VEGFR-2:

  • Docking Scores : The binding affinity was assessed through docking simulations, revealing strong interactions that correlate with its inhibitory potency against VEGFR-2.

Summary of Biological Activities

Activity TypeObservations
VEGFR-2 InhibitionIC50_{50} = 42.5 nM
CytotoxicityA549: IC50_{50} = 6.66 µM; HT-29: IC50_{50} = 8.51 µM
Cell Cycle ArrestG2/M phase arrest in HT-29 cells
Apoptosis InductionConfirmed through apoptotic assays
Wound Healing InhibitionSignificant inhibition of wound closure

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds similar to this compound in treating various cancers through targeted inhibition of growth factor receptors and induction of apoptosis.

  • Study on VEGFR Inhibitors : This research demonstrated that compounds targeting VEGFR pathways could significantly reduce tumor growth in vivo models.
  • Comparative Analysis with Sorafenib : The comparative study with sorafenib indicated that while both compounds exhibit similar potency, variations in their side effect profiles could make the new compound preferable for certain patient populations .
  • Potential for Combination Therapies : Given its mechanism of action, there is potential for using this compound in combination with other therapies to enhance overall efficacy against resistant cancer types.

Eigenschaften

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c13-12(14)3-5-16(6-4-12)9-11(17)15-8-10-2-1-7-18-10/h1-2,7H,3-6,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVZOPMGAGCWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.